CPPG

Descripción

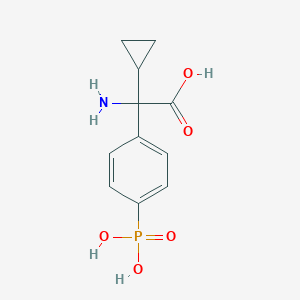

Propiedades

IUPAC Name |

2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14NO5P/c12-11(10(13)14,7-1-2-7)8-3-5-9(6-4-8)18(15,16)17/h3-7H,1-2,12H2,(H,13,14)(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGODGTDUQSMDQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)P(=O)(O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183364-82-1 |

Source

|

| Record name | 183364-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) is a potent and selective competitive antagonist of metabotropic glutamate receptors (mGluRs), with a notable preference for group III mGluRs over group II. Its utility as a pharmacological tool has been instrumental in elucidating the physiological roles of these receptors in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with mGluRs, the subsequent impact on intracellular signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Antagonism at Group II and III mGluRs

This compound exerts its effects by competitively binding to the orthosteric site of group II and group III mGluRs, thereby preventing the binding of the endogenous agonist, glutamate. This competitive antagonism blocks the conformational changes in the receptor required for G-protein activation and subsequent downstream signaling.

Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms. Group II (mGluR2, mGluR3) and group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors are negatively coupled to adenylyl cyclase through the activation of Gi/o proteins.[1]

This compound exhibits a significant selectivity for group III mGluRs. This selectivity allows researchers to dissect the specific contributions of group III receptors in various neuronal processes.

Quantitative Data on this compound Antagonist Potency

The antagonist potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

| Receptor Group | Agonist | Assay System | This compound IC50 (nM) | Reference |

| Group III mGluRs | L-AP4 | Forskolin-stimulated cAMP accumulation in adult rat cortical slices | 2.2 ± 0.6 | [2] |

| Group II mGluRs | L-CCG-I | Forskolin-stimulated cAMP accumulation in adult rat cortical slices | 46.2 ± 18.2 | [2] |

Signaling Pathways Modulated by this compound

The primary and most well-characterized signaling pathway affected by this compound is the inhibition of the adenylyl cyclase cascade. By antagonizing group II and III mGluRs, this compound prevents the Gi/o protein-mediated inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production.

Beyond this canonical pathway, the antagonism of group II and III mGluRs by this compound can influence other downstream signaling events, including the modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.[1]

Signaling Pathway Diagram

References

An In-depth Technical Guide on CPPG as a Metabotropic Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG), a potent and selective antagonist of metabotropic glutamate receptors (mGluRs). This document details its receptor subtype selectivity, mechanism of action, and key experimental protocols for its use in research and drug development.

Introduction to this compound

(S)-α-Cyclopropyl-4-phosphonophenylglycine (this compound) is a phenylglycine derivative that has emerged as a valuable pharmacological tool for studying the physiological roles of metabotropic glutamate receptors. It is a competitive antagonist with marked selectivity for Group II and Group III mGluRs over Group I receptors.[1] This selectivity makes it instrumental in dissecting the complex signaling pathways mediated by different mGluR subtypes.

Quantitative Data: Receptor Binding and Antagonist Potency

This compound exhibits a distinct selectivity profile, with a notable preference for Group III mGluRs. The following tables summarize the quantitative data on this compound's antagonist activity at various mGluR subtypes.

| Receptor Group | Agonist Used in Assay | Preparation | Potency (IC₅₀) | Reference |

| Group III | L-AP4 | Adult Rat Cortical Slices | 2.2 ± 0.6 nM | [1] |

| Group II | L-CCG-I | Adult Rat Cortical Slices | 46.2 ± 18.2 nM | [1] |

Table 1: Antagonist Potency (IC₅₀) of (RS)-CPPG [1]

| Receptor Subtype | Binding Constant (Kᵢ) | Preparation | Reference |

| mGluR6 | 11.5 µM | Not Specified | |

| mGluR7a | 17.3 µM | Not Specified | |

| mGluR8a | 4.02 µM | Not Specified |

Table 2: Binding Affinity (Kᵢ) of this compound for Group III mGluR Subtypes

| Receptor Group | Agonist Used in Assay | Preparation | Antagonist Binding Constant (K₈) | Reference |

| Group I | (1S,3R)-ACPD | Neonatal Rat Cortical Slices | 0.65 ± 0.07 mM | [1] |

Table 3: Antagonist Activity (K₈) of (RS)-CPPG at Group I mGluRs [1]

Mechanism of Action and Signaling Pathways

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[2]

-

Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2]

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

This compound primarily acts as an antagonist at Group II and III mGluRs, thereby blocking the agonist-induced inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.[1] Its weak antagonist activity at Group I receptors means it has minimal effect on the PLC-IP3-Ca²⁺ signaling pathway.[1]

Signaling Pathway Diagrams

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate mGluR function.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is designed to record postsynaptic currents in neurons to assess the effect of this compound on mGluR-mediated synaptic transmission.

Materials:

-

Solutions:

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution containing a fluorescent dye (e.g., Alexa Fluor)

-

This compound stock solution

-

mGluR agonist (e.g., L-AP4 or L-CCG-I) stock solution

-

-

Equipment:

-

Vibrating microtome

-

Upright microscope with DIC optics and fluorescence capabilities

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Borosilicate glass capillaries for patch pipettes

-

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from a rodent using a vibrating microtome in ice-cold, oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

-

Cell Identification: Visualize neurons using DIC optics and identify a target neuron for recording.

-

Patching: Approach the target neuron with a glass micropipette filled with intracellular solution and establish a gigaohm seal.

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) in voltage-clamp mode.

-

Agonist Application: Apply the mGluR agonist to the bath to induce a change in synaptic transmission (e.g., a reduction in EPSC amplitude).

-

This compound Application: Co-apply this compound with the agonist to determine its ability to reverse the agonist-induced effect.

-

Data Analysis: Analyze the recorded currents to quantify the effect of the agonist and the antagonist action of this compound.

Calcium Imaging in Cultured Neurons

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to mGluR activation and its blockade by this compound.

Materials:

-

Cell Culture: Primary neuronal cultures or a suitable neuronal cell line.

-

Reagents:

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Balanced salt solution (BSS)

-

This compound stock solution

-

mGluR agonist (e.g., DHPG for Group I mGluRs) stock solution

-

-

Equipment:

-

Inverted fluorescence microscope with a camera and appropriate filter sets

-

Image acquisition and analysis software

-

Procedure:

-

Cell Plating: Plate neurons on glass-bottom dishes or coverslips.

-

Dye Loading: Incubate the cells with a calcium indicator dye in BSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with BSS to remove excess dye.

-

Baseline Imaging: Acquire baseline fluorescence images before any treatment.

-

Agonist Stimulation: Apply the mGluR agonist and record the change in fluorescence intensity over time.

-

This compound Treatment: In a separate experiment or after a washout period, pre-incubate the cells with this compound before applying the agonist and record the fluorescence changes.

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to determine the effect of the agonist on intracellular calcium and the antagonistic effect of this compound.

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.

Materials:

-

Cell Culture: Cells expressing the mGluR of interest (e.g., CHO or HEK293 cells).

-

Reagents:

-

Forskolin

-

mGluR agonist (e.g., L-AP4)

-

This compound

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

-

Equipment:

-

Plate reader compatible with the chosen assay kit.

-

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound.

-

Stimulation: Add the mGluR agonist in the presence of forskolin (to stimulate basal cAMP production).

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the concentration of this compound against the inhibition of the agonist's effect on cAMP levels.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to assess the weak antagonist activity of this compound at Group I mGluRs.[1]

Materials:

-

Tissue Preparation: Neonatal rat cortical slices.[1]

-

Reagents:

-

[³H]myo-inositol

-

Group I mGluR agonist (e.g., (1S,3R)-ACPD)[1]

-

This compound

-

Lithium chloride (LiCl)

-

Dowex anion-exchange resin

-

-

Equipment:

-

Scintillation counter

-

Procedure:

-

Labeling: Incubate tissue slices with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Pre-incubate the labeled slices with this compound.

-

Stimulation: Stimulate the slices with the Group I mGluR agonist in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: Stop the reaction and extract the inositol phosphates.

-

Separation: Separate the [³H]inositol phosphates from other radiolabeled compounds using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the inositol phosphate fraction using a scintillation counter.

-

Data Analysis: Determine the effect of this compound on agonist-stimulated PI hydrolysis.

Experimental and Logical Workflows

Workflow for Screening mGluR Antagonists

This workflow outlines a typical screening cascade for identifying and characterizing novel mGluR antagonists.

Chemical Synthesis

The synthesis of (RS)-α-cyclopropyl-4-phosphonophenylglycine has been described in the literature. A key publication by Toms et al. (1996) provides details on its synthesis.[4] A method for the synthesis of the (S)-enantiomer has also been published by Ma and Zhu (2001).[5]

Conclusion

This compound is a potent and selective antagonist of Group II and III metabotropic glutamate receptors, making it an indispensable tool in neuroscience research. Its well-characterized pharmacological profile, coupled with the detailed experimental protocols provided in this guide, will aid researchers and drug development professionals in further elucidating the roles of mGluRs in health and disease.

References

- 1. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-α-Cyclopropyl-4-phosphonophenylglycine: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-α-cyclopropyl-4-phosphonophenylglycine, commonly known as CPPG, is a potent and selective antagonist of group II and III metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of its chemical structure, a detailed methodology for its synthesis, and its characterized biological activity. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their work with this important research compound.

Chemical Structure and Properties

(RS)-α-cyclopropyl-4-phosphonophenylglycine is a non-proteinogenic amino acid characterized by a cyclopropyl group at the alpha-carbon and a phosphono group attached to the phenyl ring.

| Property | Value |

| IUPAC Name | 2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid |

| Abbreviation | (RS)-CPPG |

| CAS Number | 183364-82-1 |

| Molecular Formula | C₁₁H₁₄NO₅P |

| Molecular Weight | 271.21 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in 1 M NaOH |

Synthesis of (RS)-α-cyclopropyl-4-phosphonophenylglycine

The following section details a plausible synthetic route for (RS)-α-cyclopropyl-4-phosphonophenylglycine based on established chemical principles for the synthesis of related phosphonophenylglycine derivatives and α-cyclopropyl amino acids. This protocol is a composite of known methodologies and should be adapted and optimized under appropriate laboratory conditions. A key strategy involves a Strecker synthesis, a well-established method for synthesizing α-amino acids.

Synthetic Workflow

CPPG Selectivity for mGluR Groups II and III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) for group II and group III metabotropic glutamate receptors (mGluRs). This document includes quantitative data on this compound's affinity and potency, detailed experimental protocols for assessing its selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and mGluR Groups II and III

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms. Group II (mGluR2, mGluR3) and group III (mGluR4, mGluR6, mGluR7, mGluR8) are both negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] These receptors are predominantly located presynaptically, where they act as autoreceptors to inhibit neurotransmitter release.

This compound is a potent and selective competitive antagonist at group II and III mGluRs. It has been a valuable pharmacological tool for distinguishing the roles of these receptor groups in various physiological and pathological processes.

Data Presentation: this compound Affinity and Potency

The selectivity of this compound is demonstrated by its differential affinity and potency at group II versus group III mGluRs. The following tables summarize the available quantitative data from key studies.

| Group | Agonist Used in Assay | Preparation | Parameter | Value (nM) | Reference |

| Group II | L-CCG-I | Adult rat cortical slices | IC50 | 46.2 ± 18.2 | Toms et al., 1996 |

| Group III | L-AP4 | Adult rat cortical slices | IC50 | 2.2 ± 0.6 | Toms et al., 1996 |

This data demonstrates an approximately 20-fold selectivity of this compound for group III over group II mGluRs in a functional assay.

| Receptor Subtype | Radioligand | Preparation | Parameter | Value (nM) | Reference |

| mGluR8a | [3H]this compound | Membranes from HEK cells expressing rat mGluR8a | Kd | 183 | Rosemond et al., 2002[2][3] |

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| mGluR6 | Not specified | Ki | 11.5 | Abcam Product Datasheet |

| mGluR7a | Not specified | Ki | 17.3 | Abcam Product Datasheet |

| mGluR8a | Not specified | Ki | 4.02 | Abcam Product Datasheet |

Signaling Pathways

Both group II and group III mGluRs couple to Gi/o proteins to inhibit adenylyl cyclase, thereby reducing the production of cAMP. This signaling cascade is a key mechanism by which these receptors modulate synaptic transmission.

Experimental Protocols

The selectivity of this compound for group III over group II mGluRs has been determined primarily through two types of assays: functional cAMP accumulation assays and radioligand binding assays.

cAMP Accumulation Assay (Functional Antagonism)

This protocol is based on the methodology described by Toms et al. (1996) to determine the IC50 values of this compound.

Objective: To measure the ability of this compound to reverse the inhibition of forskolin-stimulated cAMP accumulation by group II and group III mGluR agonists.

Materials:

-

Adult rat cerebral cortical slices

-

Krebs-Henseleit buffer

-

Forskolin

-

Group II agonist (e.g., L-CCG-I)

-

Group III agonist (e.g., L-AP4)

-

This compound at various concentrations

-

cAMP assay kit

Procedure:

-

Tissue Preparation: Prepare 400 µm thick cerebral cortical slices from adult rats.

-

Pre-incubation: Pre-incubate the slices in oxygenated Krebs-Henseleit buffer at 37°C for 60 minutes.

-

Assay Incubation: Transfer the slices to tubes containing fresh buffer with 10 µM forskolin (to stimulate adenylyl cyclase).

-

Agonist and Antagonist Addition: Add the group II (L-CCG-I) or group III (L-AP4) agonist to inhibit the forskolin-stimulated cAMP accumulation. In parallel experiments, co-incubate with the agonist and varying concentrations of this compound.

-

Incubation: Incubate for 15 minutes at 37°C.

-

Termination: Terminate the reaction by adding HCl and heating at 100°C for 5 minutes.

-

cAMP Measurement: Homogenize the slices and centrifuge. Measure the cAMP concentration in the supernatant using a suitable cAMP assay kit (e.g., radioimmunoassay).

-

Data Analysis: Plot the concentration of this compound against the reversal of agonist-induced inhibition of cAMP accumulation to determine the IC50 value.

Radioligand Binding Assay (Direct Binding Affinity)

This protocol is based on the methodology described by Rosemond et al. (2002) to determine the binding affinity of [3H]this compound.

Objective: To determine the equilibrium dissociation constant (Kd) of [3H]this compound at specific mGluR subtypes.

Materials:

-

Membranes from Human Embryonic Kidney (HEK) 293 cells stably expressing a specific rat mGluR subtype (e.g., mGluR8a).

-

[3H]this compound (radioligand)

-

Unlabeled this compound (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Harvest HEK 293 cells expressing the mGluR of interest and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of [3H]this compound, and binding buffer. For determining non-specific binding, add a high concentration of unlabeled this compound to a parallel set of wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [3H]this compound and use non-linear regression analysis to determine the Kd and Bmax (receptor density).

Experimental and Logical Workflows

The determination of this compound's selectivity involves a logical progression of experiments, from initial screening to detailed characterization.

Conclusion

The available data robustly demonstrates that this compound is a potent antagonist of both group II and group III metabotropic glutamate receptors, with a significant and consistent selectivity for group III. This selectivity, approximately 20-fold as shown in functional assays, makes this compound an invaluable tool for pharmacological research aimed at elucidating the distinct physiological and pathophysiological roles of these two important mGluR groups. The experimental protocols detailed herein provide a foundation for the continued investigation of this compound and the development of novel, more selective ligands for mGluR subtypes.

References

Unraveling the Pharmacological Profile of CPPG: A Technical Guide for Neuroscience Researchers

An In-depth Examination of (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) as a Metabotropic Glutamate Receptor Antagonist

This technical guide provides a comprehensive overview of the pharmacological profile of (RS)-α-cyclopropyl-4-phosphonophenylglycine (this compound), a potent and selective antagonist of metabotropic glutamate (mGlu) receptors, with a particular focus on its applications in neuroscience research. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound's mechanism of action, quantitative pharmacological data, and the experimental protocols utilized for its characterization.

Core Pharmacological Attributes of this compound

This compound is a competitive antagonist that exhibits a notable selectivity for group II and group III metabotropic glutamate receptors. It is particularly distinguished by its potent and selective antagonism of group III mGlu receptors (mGluR4, mGluR6, mGluR7, and mGluR8), which are negatively coupled to adenylyl cyclase. The compound displays a significant selectivity, approximately 20-fold, for group III over group II mGlu receptors. In contrast, this compound demonstrates weak antagonist activity at group I mGlu receptors.

Mechanism of Action

Group III mGlu receptors are predominantly located on presynaptic terminals, where they function as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters. By antagonizing these receptors, this compound blocks the inhibitory effect of glutamate, leading to an increase in neurotransmitter release. This mechanism of action makes this compound a valuable tool for investigating the physiological roles of group III mGlu receptors in synaptic transmission and plasticity.

The signaling cascade initiated by the activation of group III mGluRs involves their coupling to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in protein kinase A (PKA) activity. This compound, by blocking the receptor, prevents this cascade from occurring.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the antagonist potency and selectivity of this compound at various metabotropic glutamate receptor subtypes.

| Parameter | Receptor Subtype | Agonist | Preparation | Value | Reference |

| IC50 | Group III mGluRs (L-AP4 sensitive) | L-2-amino-4-phosphonobutyrate (L-AP4) | Adult rat cortical slices | 2.2 ± 0.6 nM | |

| IC50 | Group II mGluRs (L-CCG-I sensitive) | (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I) | Adult rat cortical slices | 46.2 ± 18.2 nM | |

| KB | Group I mGluRs | (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) | Neonatal rat cortical slices | 0.65 ± 0.07 mM | |

| KD | mGluR8a | [3H]this compound | Transfected human embryonic kidney cells | 183 nM |

Table 1: Antagonist Potency of this compound at Metabotropic Glutamate Receptors.

| Receptor Group Comparison | Selectivity Ratio | Reference |

| Group III vs. Group II | ~20-fold |

Table 2: Selectivity Profile of this compound.

Key Experimental Protocols

This section details the methodologies for the primary assays used to characterize the pharmacological profile of this compound.

Forskolin-Stimulated Cyclic AMP Accumulation Assay

This assay is used to determine the antagonist activity of this compound on mGlu receptors negatively coupled to adenylyl cyclase (Group II and III).

Objective: To measure the ability of this compound to reverse the inhibition of forskolin-stimulated cAMP accumulation by a group II or III mGluR agonist.

Methodology:

-

Preparation of Tissue Slices: Adult rat cerebral cortical slices are prepared and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubation with Test Compounds: Slices are incubated with the mGluR agonist (e.g., L-AP4 for group III or L-CCG-I for group II) in the presence of varying concentrations of this compound.

-

Stimulation of Adenylyl Cyclase: Forskolin is added to the incubation medium to stimulate adenylyl cyclase and induce cAMP production.

-

Termination and Lysis: The reaction is terminated, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the lysate is determined using a competitive immunoassay, typically a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value for this compound is calculated by determining the concentration of the antagonist that produces a 50% reversal of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Phosphoinositide Hydrolysis Assay

This assay is employed to assess the antagonist activity of this compound at group I mGlu receptors, which are coupled to the phosphoinositide signaling pathway.

Objective: To measure the ability of this compound to inhibit the agonist-stimulated hydrolysis of phosphoinositides.

Methodology:

-

Labeling of Phosphoinositides: Neonatal rat cortical slices are pre-incubated with [3H]myo-inositol to radiolabel the cellular phosphoinositide pool.

-

Incubation with Test Compounds: The labeled slices are incubated with a group I mGluR agonist (e.g., (1S,3R)-ACPD) in the presence of varying concentrations of this compound. Lithium chloride (LiCl) is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Termination of Reaction: The incubation is stopped by the addition of a solution such as chloroform/methanol.

-

Extraction of Inositol Phosphates: The aqueous phase, containing the radiolabeled inositol phosphates, is separated.

-

Chromatographic Separation: The accumulated [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography.

-

Quantification: The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

-

Data Analysis: The KB value for this compound is calculated from the concentration-response curves to determine its antagonist potency.

Radioligand Binding Assay

This assay is utilized to directly measure the binding affinity of this compound to specific mGlu receptor subtypes.

Objective: To determine the dissociation constant (KD) of [3H]this compound for a specific mGlu receptor subtype (e.g., mGluR8a).

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the mGlu receptor subtype of interest (e.g., transfected HEK cells).

-

Incubation: The membranes are incubated with increasing concentrations of the radioligand, [3H]this compound, in a suitable buffer.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand to determine the amount of non-specific binding.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The KD and Bmax (maximum number of binding sites) are determined by Scatchard analysis or non-linear regression of the saturation binding data.

Role in Synaptic Plasticity

This compound has been instrumental in elucidating the role of group III mGlu receptors in synaptic plasticity, particularly in long-term potentiation (LTP). Studies have shown that the pharmacological inhibition of group III mGluRs by this compound can facilitate the induction of NMDAR-dependent LTP in hippocampal synapses that are otherwise resistant to this form of plasticity. This suggests that group III mGluRs act as a gate, setting a higher threshold for the induction of LTP.

Experimental Workflow for Investigating this compound's Effect on LTP

Objective: To determine the effect of this compound on the induction of LTP in hippocampal slices.

Methodology:

-

Hippocampal Slice Preparation: Acute hippocampal slices are prepared from rodents.

-

Electrophysiological Recording: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

Baseline Recording: A stable baseline of fEPSP responses is recorded for a period of time.

-

Drug Application: The perfusion medium is switched to one containing this compound for a defined period.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is delivered to the Schaffer collaterals to induce LTP.

-

Post-HFS Recording: fEPSPs are recorded for an extended period following the HFS to assess the magnitude and stability of the potentiated response.

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. The degree of potentiation in the presence and absence of this compound is compared.

The Dawn of a New Antagonist: A Technical Guide to the Discovery and Development of CPPG

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and historical development of (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG), a potent and selective antagonist of metabotropic glutamate receptors (mGluRs). This document provides a comprehensive overview of its synthesis, pharmacological characterization, and the key experimental protocols that defined its activity.

Introduction: The Quest for Selective mGluR Ligands

The story of this compound is rooted in the broader narrative of glutamate receptor pharmacology. In the 1980s, the distinction between ionotropic and metabotropic glutamate receptors began to emerge, opening new avenues for therapeutic intervention in the central nervous system (CNS).[1] Early research focused on developing ligands that could selectively target these newly identified mGluRs. The initial breakthrough came with the discovery of L-2-amino-4-phosphonobutanoic acid (L-AP4), a selective agonist for what would later be classified as Group III mGluRs. However, the lack of potent and selective antagonists hindered the exploration of the therapeutic potential of blocking specific mGluR subtypes.

The 1990s saw a surge in the development of phenylglycine derivatives as mGluR antagonists.[2][3] These compounds, including (S)-4-carboxyphenylglycine (S-4CPG) and (+)-α-methyl-4-carboxyphenylglycine (MCPG), were instrumental in the initial characterization of mGluR subtypes but often lacked high potency and selectivity. This set the stage for the rational design and synthesis of novel analogs with improved pharmacological profiles, ultimately leading to the development of this compound.

dot digraph "Historical Development of mGluR Antagonists" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Discovery of mGluRs (1980s)" -> "L-AP4 (Group III Agonist)" [label="Early Ligand"]; "L-AP4 (Group III Agonist)" -> "Phenylglycine Derivatives (1990s)" [label="Search for Antagonists"]; "Phenylglycine Derivatives (1990s)" -> "S-4CPG & MCPG" [label="Early Examples"]; "S-4CPG & MCPG" -> "Development of this compound" [label="Improved Potency & Selectivity"]; } caption: "Chronological development leading to this compound."

Synthesis of (RS)-α-Cyclopropyl-4-phosphonophenylglycine (this compound)

The synthesis of racemic this compound involves a multi-step process, building upon methodologies developed for other phenylglycine derivatives. A key approach is the adaptation of the synthesis of (S)-α-cyclopropyl-4-phosphonophenylglycine.[4] The general synthetic route for the racemic mixture is as follows:

-

Starting Material: The synthesis typically begins with 4-bromobenzaldehyde.

-

Phosphonation: An Arbuzov reaction is employed to introduce the phosphonate group at the para position of the benzene ring. This is achieved by reacting 4-bromobenzaldehyde with a trialkyl phosphite in the presence of a nickel catalyst.

-

Strecker Synthesis: The resulting phosphonated aldehyde undergoes a Strecker amino acid synthesis. This involves reaction with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile.

-

Cyclopropanation: A crucial step is the introduction of the cyclopropyl group at the α-carbon. This can be achieved through various methods, including the Simmons-Smith reaction on an appropriate precursor.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile and protecting groups to yield the final (RS)-α-cyclopropyl-4-phosphonophenylglycine product.

dot digraph "this compound Synthesis Workflow" { rankdir="LR"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="4-Bromobenzaldehyde"]; B [label="Arbuzov Reaction\n(Phosphonation)"]; C [label="Phosphonated Aldehyde"]; D [label="Strecker Synthesis"]; E [label="α-Aminonitrile"]; F [label="Cyclopropanation"]; G [label="Protected this compound"]; H [label="Hydrolysis"]; I [label="(RS)-CPPG"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: "General synthetic workflow for (RS)-CPPG."

Pharmacological Profile of this compound

This compound is a potent and selective competitive antagonist at Group II and Group III metabotropic glutamate receptors, with a notable preference for Group III.[1] Its pharmacological activity has been extensively characterized through various in vitro assays.

Quantitative Data on Antagonist Potency

The antagonist potency of this compound has been determined against various mGluR subtypes using radioligand binding assays and functional assays measuring the inhibition of agonist-induced second messenger production.

| Receptor Group | Agonist | Assay | Preparation | IC50 / KB Value | Reference |

| Group III | L-AP4 | cAMP Accumulation | Adult Rat Cortical Slices | IC50: 2.2 ± 0.6 nM | [1] |

| Group II | L-CCG-I | cAMP Accumulation | Adult Rat Cortical Slices | IC50: 46.2 ± 18.2 nM | [1] |

| Group I | (1S,3R)-ACPD | Phosphoinositide Hydrolysis | Neonatal Rat Cortical Slices | KB: 0.65 ± 0.07 mM | [1] |

These data highlight the significant selectivity of this compound for Group III mGluRs, with approximately 20-fold greater potency compared to its activity at Group II receptors.[1] Its antagonist activity at Group I receptors is considerably weaker.

Key Experimental Protocols

The characterization of this compound's antagonist activity relied on two primary experimental protocols: the forskolin-stimulated cyclic AMP accumulation assay and the phosphoinositide hydrolysis assay.

Forskolin-Stimulated Cyclic AMP Accumulation Assay

This assay is used to determine the antagonist activity of compounds at Gαi-coupled receptors, such as Group II and III mGluRs, which inhibit adenylyl cyclase.

Objective: To measure the ability of this compound to reverse the inhibition of forskolin-stimulated cAMP accumulation by a Group II or Group III mGluR agonist.

Materials:

-

Cell line expressing the mGluR of interest (e.g., CHO cells) or primary tissue slices (e.g., adult rat cortical slices).

-

Agonist (e.g., L-AP4 for Group III, L-CCG-I for Group II).

-

Antagonist (this compound).

-

Forskolin.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell/Tissue Preparation: Culture cells to confluence in appropriate plates or prepare acute tissue slices.

-

Pre-incubation: Pre-incubate the cells/slices with the phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 15-30 minutes) at 37°C.[5]

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for a further period (e.g., 15-30 minutes).

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the mGluR agonist along with forskolin (to stimulate adenylyl cyclase) and incubate for a defined time (e.g., 15-30 minutes) at 37°C.[2][6]

-

Lysis: Terminate the reaction by adding lysis buffer.

-

cAMP Measurement: Determine the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.[5][7]

-

Data Analysis: Plot the concentration-response curve for this compound's reversal of agonist-induced inhibition and calculate the IC50 value.

dot digraph "cAMP Assay Workflow" { rankdir="LR"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Prepare Cells/Slices"]; B [label="Pre-incubate with\nPhosphodiesterase Inhibitor"]; C [label="Add this compound"]; D [label="Add Agonist +\nForskolin"]; E [label="Cell Lysis"]; F [label="Measure cAMP"]; G [label="Calculate IC50"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Workflow for the cAMP accumulation assay."

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to assess the antagonist activity at Gαq-coupled receptors, such as Group I mGluRs, which activate phospholipase C (PLC) and lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Objective: To measure the ability of this compound to inhibit the agonist-stimulated accumulation of inositol phosphates.

Materials:

-

Cell line expressing the mGluR of interest (e.g., CHO cells) or primary tissue slices (e.g., neonatal rat cortical slices).

-

[³H]myo-inositol.

-

Agonist (e.g., (1S,3R)-ACPD).

-

Antagonist (this compound).

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex anion-exchange resin.

-

Scintillation fluid.

Procedure:

-

Radiolabeling: Incubate cells/slices with [³H]myo-inositol for an extended period (e.g., 18-24 hours) to allow for its incorporation into membrane phosphoinositides.[8][9]

-

Washing: Wash the cells/slices to remove unincorporated radiolabel.

-

Pre-incubation with LiCl and Antagonist: Pre-incubate the cells/slices with LiCl (e.g., 10 mM) and varying concentrations of this compound for a defined period (e.g., 15-30 minutes).[8]

-

Agonist Stimulation: Add a fixed concentration of the mGluR agonist and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Extraction of Inositol Phosphates: Terminate the reaction and extract the water-soluble inositol phosphates.

-

Chromatographic Separation: Separate the inositol phosphates from other radiolabeled compounds using anion-exchange chromatography (Dowex column).[9]

-

Quantification: Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

Data Analysis: Plot the concentration-response curve for this compound's inhibition of agonist-stimulated PI hydrolysis and calculate the KB value.

In Vivo Studies and Therapeutic Potential

The selective antagonist profile of this compound has made it a valuable tool for investigating the physiological roles of Group II and III mGluRs in vivo.

Effects on Synaptic Plasticity

Studies have utilized this compound to explore the involvement of Group II and III mGluRs in long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[10][11][12][13] Application of this compound has been shown to modulate these forms of synaptic plasticity in various brain regions, suggesting a role for these receptors in the dynamic regulation of synaptic strength.

Potential in Neurological Disorders

The ability of this compound to modulate neuronal excitability has led to its investigation in animal models of various neurological and psychiatric disorders.

-

Epilepsy: Given the role of glutamate in seizure activity, mGluR antagonists like this compound have been studied in models of epilepsy.[14][15] By reducing excessive glutamate-mediated signaling, this compound has shown potential in attenuating seizure-like activity in preclinical models.

-

Pain: Group II and III mGluRs are implicated in the modulation of pain pathways. In vivo studies using this compound in animal models of pain have suggested that antagonism of these receptors can have analgesic effects.

Conclusion

The development of (RS)-α-cyclopropyl-4-phosphonophenylglycine marked a significant advancement in the field of metabotropic glutamate receptor pharmacology. Its high potency and selectivity for Group III mGluRs provided researchers with a crucial tool to dissect the complex roles of these receptors in synaptic transmission, plasticity, and various neuropathological conditions. The journey from the initial discovery of mGluRs to the synthesis and characterization of this compound exemplifies the iterative process of drug discovery, where the limitations of earlier compounds drive the innovation of more refined and powerful pharmacological agents. The insights gained from studies utilizing this compound continue to inform the development of novel therapeutics targeting the glutamatergic system for a range of CNS disorders.

References

- 1. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 3. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]

- 7. promega.com [promega.com]

- 8. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term potentiation and long-term depression: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Intriguing Contribution of Hippocampal Long-Term Depression to Spatial Learning and Long-Term Memory [frontiersin.org]

- 14. dovepress.com [dovepress.com]

- 15. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]

Navigating the Dual Roles of "CPPG": A Technical Guide to a Glutamate Receptor Antagonist and an Immunostimulatory Oligonucleotide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acronym "CPPG" presents a critical ambiguity in biomedical research, referring to two distinct molecules with vastly different biological effects. This guide provides a comprehensive technical overview of both (RS)-α-Cyclopropyl-4-phosphonophenylglycine, a potent metabotropic glutamate receptor antagonist, and CpG Oligodeoxynucleotides, powerful immunostimulatory agents. This document aims to clarify their respective in vitro and in vivo effects, present quantitative data in a structured format, detail experimental methodologies, and visualize key signaling pathways.

Section 1: (RS)-α-Cyclopropyl-4-phosphonophenylglycine (this compound) - A Metabotropic Glutamate Receptor Antagonist

(RS)-α-Cyclopropyl-4-phosphonophenylglycine, hereafter referred to as (RS)-CPPG, is a selective antagonist of metabotropic glutamate receptors (mGluRs), with a preference for Group II and Group III mGluRs. These receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system.

Quantitative Data: In Vitro Receptor Antagonist Potency

The following table summarizes the quantitative data on the antagonist potency of (RS)-CPPG at different mGluR groups. The data is primarily derived from studies measuring the inhibition of agonist-induced responses in rat brain tissue.

| Receptor Group | Agonist | Assay | Preparation | IC50 / KB | Reference |

| Group III mGluR | L-AP4 | Inhibition of forskolin-stimulated cyclic AMP accumulation | Adult rat cortical slices | IC50: 2.2 ± 0.6 nM | [1] |

| Group II mGluR | L-CCG-I | Inhibition of forskolin-stimulated cyclic AMP accumulation | Adult rat cortical slices | IC50: 46.2 ± 18.2 nM | [1] |

| Group I mGluR | (1S,3R)-ACPD | (1S,3R)-ACPD-stimulated phosphoinositide hydrolysis | Neonatal rat cortical slices | KB = 0.65 ± 0.07 mM | [1][2] |

IC50: The half maximal inhibitory concentration. KB: The equilibrium dissociation constant of an antagonist. L-AP4: L-2-amino-4-phosphonobutyrate, a selective Group III mGluR agonist. L-CCG-I: (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine, a Group II mGluR agonist. (1S,3R)-ACPD: (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, a Group I mGluR agonist.

Experimental Protocols

In Vitro: Inhibition of Forskolin-Stimulated Cyclic AMP Accumulation

This assay is a cornerstone for evaluating the antagonist activity of compounds targeting Gi/o-coupled receptors like Group II and III mGluRs.

Objective: To determine the potency of (RS)-CPPG in antagonizing the inhibitory effect of mGluR agonists on adenylyl cyclase activity.

Methodology:

-

Tissue Preparation: Adult rat cerebral cortex slices are prepared and pre-incubated in oxygenated Krebs-Henseleit buffer.

-

Assay Incubation: The cortical slices are incubated with the adenylyl cyclase activator, forskolin, to stimulate cyclic AMP (cAMP) production.

-

Agonist and Antagonist Addition: A known concentration of a Group II (e.g., L-CCG-I) or Group III (e.g., L-AP4) mGluR agonist is added to inhibit forskolin-stimulated cAMP accumulation. To determine the antagonist effect of (RS)-CPPG, various concentrations of (RS)-CPPG are co-incubated with the agonist.

-

cAMP Measurement: The reaction is terminated, and the slices are homogenized. The intracellular cAMP levels are then quantified using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of (RS)-CPPG that reverses 50% of the agonist-induced inhibition of cAMP accumulation is calculated as the IC50 value.

In Vivo: Assessment of Nocifensive Behaviors in a Rat Model of Inflammatory Pain

While specific quantitative data from in vivo studies are less detailed in the initial search, a common application of mGluR antagonists is in pain research.

Objective: To evaluate the analgesic effects of intrathecally administered (RS)-CPPG.

Methodology:

-

Animal Model: An inflammatory pain model is induced in rats, commonly by injecting formalin into the paw.

-

Drug Administration: (RS)-CPPG is administered intrathecally to target the spinal cord, a key site for pain signal processing.

-

Behavioral Assessment: Nocifensive behaviors, such as flinching and licking of the injected paw, are observed and quantified over a set period following formalin injection.

-

Data Analysis: The frequency or duration of these behaviors in (RS)-CPPG-treated rats is compared to that of a vehicle-treated control group to determine the analgesic efficacy.

Signaling Pathway

The primary mechanism of action of (RS)-CPPG as an antagonist of Group II and III mGluRs is the blockade of the Gi/o signaling cascade, which leads to the disinhibition of adenylyl cyclase.

References

The Role of (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) has emerged as a critical pharmacological tool in the study of synaptic plasticity. As a potent and selective antagonist of metabotropic glutamate receptors (mGluRs), particularly with a preference for group III mGluRs, this compound has been instrumental in dissecting the molecular mechanisms underlying long-term changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). This technical guide provides an in-depth overview of this compound's mechanism of action, its application in experimental protocols, and its impact on signaling pathways relevant to synaptic plasticity.

Core Mechanism of Action

This compound functions primarily as a competitive antagonist at group II and group III mGluRs. These G-protein coupled receptors are involved in modulating neurotransmitter release and postsynaptic excitability. Notably, this compound exhibits a significant selectivity for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) over group II mGluRs (mGluR2 and mGluR3).[1][2][3][4] Group III mGluRs are typically located presynaptically and their activation inhibits neurotransmitter release through the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.[5] By blocking these receptors, this compound prevents this inhibitory effect, thereby influencing synaptic transmission and plasticity.

Quantitative Data: Antagonist Profile of this compound

The antagonist potency and selectivity of this compound have been characterized in various in vitro preparations. The following table summarizes key quantitative data for this compound's activity at different mGluR groups.

| Parameter | Receptor Group | Value | Species/Preparation | Reference |

| IC50 | Group III mGluRs | 2.2 ± 0.6 nM | Adult Rat Cortex | [4] |

| IC50 | Group II mGluRs | 46.2 ± 18.2 nM | Adult Rat Cortex | [4] |

| KB | Group I mGluRs | 0.65 ± 0.07 µM | Neonatal Rat Cortical Slices | [1][2] |

| KD | mGluR8a | 183 nM | Transfected HEK Cells | [6][7] |

Role in Synaptic Plasticity

Long-Term Depression (LTD)

A significant body of evidence highlights the crucial role of group III mGluR activation in the induction of LTD, a long-lasting decrease in synaptic strength. Studies utilizing this compound have demonstrated that antagonism of these receptors prevents the induction of LTD in the CA1 region of the hippocampus. This effect is observed without a significant impact on baseline synaptic transmission. The prevention of LTD by this compound suggests that the activation of group III mGluRs is a necessary step in the signaling cascade leading to this form of synaptic plasticity.

Long-Term Potentiation (LTP)

In contrast to its effects on LTD, this compound has been shown to have little to no effect on the induction or expression of LTP, a persistent strengthening of synapses, in the CA1 region.[8] This differential effect on LTP and LTD makes this compound a valuable tool for isolating the molecular pathways specific to LTD. However, in the hippocampal area CA2, inhibition of group III mGluRs by this compound can facilitate the induction of a Hebbian-like, NMDAR-dependent LTP, suggesting a role for these receptors in gating plasticity in this specific brain region.[8]

Experimental Protocols

Hippocampal Slice Preparation

A standard method for studying synaptic plasticity in vitro involves the use of acute hippocampal slices.

Materials:

-

Adult rat or mouse

-

Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.

-

Vibratome or tissue chopper

-

Dissection tools (scissors, forceps, spatula)

-

Recovery chamber with aCSF at 32-34°C

Procedure:

-

Anesthetize the animal and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampus.

-

Cut transverse hippocampal slices (300-400 µm thick) using a vibratome or tissue chopper.

-

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.

Electrophysiological Recording of LTP and LTD

Field excitatory postsynaptic potentials (fEPSPs) are typically recorded in the stratum radiatum of the CA1 region of the hippocampus.

Setup:

-

Submerged or interface recording chamber continuously perfused with oxygenated aCSF at 28-32°C.

-

Glass microelectrode (1-5 MΩ) filled with aCSF for recording.

-

Bipolar stimulating electrode placed in the Schaffer collateral pathway.

-

Amplifier and data acquisition system.

Protocol:

-

Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit a response that is 30-50% of the maximal fEPSP amplitude.

-

This compound Application: To study the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (typically in the low micromolar range, e.g., 1-10 µM) for a period before and during the induction protocol.[8]

-

LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 pulses at 100 Hz.

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of plasticity.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Group III mGluR Antagonism by this compound

The following diagram illustrates the proposed signaling pathway through which this compound modulates synaptic plasticity by antagonizing presynaptic group III mGluRs.

Caption: Signaling pathway of this compound's antagonism of presynaptic group III mGluRs.

Experimental Workflow for Investigating this compound's Effect on Synaptic Plasticity

The following diagram outlines a typical experimental workflow for studying the impact of this compound on LTD.

Caption: Experimental workflow for studying this compound's effect on LTD.

Implications for Drug Development

The selective action of this compound on group III mGluRs and its profound impact on LTD have significant implications for drug development, particularly for neurological and psychiatric disorders where synaptic plasticity is dysregulated. The ability to modulate specific forms of synaptic plasticity without globally affecting synaptic transmission is a desirable characteristic for therapeutic agents. For instance, enhancing or inhibiting LTD through compounds targeting group III mGluRs could offer novel therapeutic strategies for conditions such as cognitive disorders, epilepsy, and chronic pain. The insights gained from studies using this compound provide a valuable foundation for the development of more refined and subtype-selective mGluR modulators with improved therapeutic potential and fewer off-target effects. The link between LTD and spatial memory consolidation further underscores the potential of targeting these pathways for cognitive enhancement.[9][10][11]

Conclusion

(RS)-α-Cyclopropyl-4-phosphonophenylglycine (this compound) is an indispensable tool for neuroscientists investigating the molecular underpinnings of synaptic plasticity. Its potent and selective antagonism of group III metabotropic glutamate receptors has been pivotal in elucidating the critical role of these receptors in long-term depression, while having minimal impact on long-term potentiation in many brain regions. The detailed experimental protocols and understanding of the signaling pathways affected by this compound, as outlined in this guide, provide researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies and to inform the design of novel therapeutics targeting mGluR-mediated synaptic plasticity.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profiles of the metabotropic glutamate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]

- 9. Hippocampal long-term depression is required for the consolidation of spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Intriguing Contribution of Hippocampal Long-Term Depression to Spatial Learning and Long-Term Memory [frontiersin.org]

- 11. researchgate.net [researchgate.net]

The Binding Affinity of CPPG for Metabotropic Glutamate Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) for the subtypes of metabotropic glutamate receptors (mGluRs). This compound is a notable antagonist with a preference for Group III mGluRs, making it a valuable tool in neuroscience research and a potential scaffold for therapeutic development. This document provides a comprehensive overview of its binding characteristics, the experimental methods used for their determination, and the associated signaling pathways.

Quantitative Binding Affinity of this compound for mGluR Subtypes

The binding affinity of this compound for various mGluR subtypes has been characterized primarily through radioligand binding assays and functional assays. The data reveals a distinct selectivity profile, with the highest affinity observed for Group III mGluRs. A summary of the available quantitative data is presented below.

| mGluR Subtype Group | mGluR Subtype | Binding Affinity Constant | Value | Assay Type | Reference |

| Group I | mGluR1/5 | K_B_ | 0.65 mM | Phosphoinositide Hydrolysis | --INVALID-LINK-- |

| Group II | mGluR2/3 | IC_50_ | 46.2 ± 18.2 nM | cAMP Accumulation Assay | --INVALID-LINK-- |

| Group III | mGluR4, 6, 7, 8 | IC_50_ | 2.2 ± 0.6 nM | cAMP Accumulation Assay | --INVALID-LINK-- |

| mGluR6 | K_i_ | 11.5 µM | Not Specified | --INVALID-LINK-- | |

| mGluR7a | K_i_ | 17.3 µM | Not Specified | --INVALID-LINK-- | |

| mGluR8a | K_D_ | 183 nM | [³H]this compound Binding Assay | --INVALID-LINK-- | |

| mGluR8a | K_i_ | 4.02 µM | Not Specified | --INVALID-LINK-- |

Note: K_D_ (dissociation constant) and K_i_ (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. IC_50_ (half-maximal inhibitory concentration) is a measure of the functional strength of an antagonist. K_B_ is the equilibrium dissociation constant for an antagonist. Discrepancies in reported values can arise from different experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols

The determination of this compound's binding affinity for mGluR subtypes predominantly relies on radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Competition Binding Assay for mGluR Subtypes

This protocol is a composite based on standard radioligand binding assay procedures and details from studies examining this compound's affinity.

1. Membrane Preparation:

-

Source: Human embryonic kidney (HEK293) cells stably expressing a specific rat mGluR subtype, or rodent brain tissue (e.g., cerebral cortex) known to express the receptor of interest.

-

Homogenization: Cells or tissues are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

Radioligand: A radiolabeled ligand specific for the mGluR subtype of interest is used. For Group III mGluRs, [³H]this compound can be used directly. For other groups, a subtype-selective radiolabeled agonist or antagonist is employed.

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl₂ and CaCl₂ which can be important for ligand binding.

-

Incubation: In a 96-well plate, the following are combined:

-

A fixed amount of membrane preparation (e.g

-

Methodological & Application

Application Notes and Protocols for (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) in In Vitro Slice Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

(RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) is a potent and competitive antagonist of metabotropic glutamate receptors (mGluRs), with a preference for Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors.[1] These receptors are G-protein coupled receptors that play a crucial modulatory role in synaptic transmission and plasticity throughout the central nervous system (CNS).[1][2] Unlike ionotropic glutamate receptors that directly mediate fast excitatory neurotransmission, mGluRs fine-tune synaptic efficacy through second messenger signaling pathways.[2]

Group II and III mGluRs are predominantly located on presynaptic terminals, where their activation typically leads to the inhibition of neurotransmitter release.[3][4] This is primarily achieved through their coupling to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of voltage-gated calcium channels and the neurotransmitter release machinery.[2][5][6] By blocking these receptors, this compound can disinhibit neurotransmitter release, thereby providing a valuable tool to investigate the physiological roles of presynaptic mGluRs in synaptic function and dysfunction. These application notes provide a detailed protocol for utilizing this compound in in vitro slice electrophysiology experiments to study its effects on synaptic transmission and plasticity.

Signaling Pathways

The primary mechanism of action for Group II and III mGluRs involves the inhibition of adenylyl cyclase through a Gαi/o-protein coupled pathway. Antagonism of these receptors by this compound blocks this inhibitory signaling cascade.

Experimental Protocols

This section provides a comprehensive protocol for investigating the effects of this compound in acute brain slices using whole-cell patch-clamp and field potential recordings.

Acute Brain Slice Preparation

A reliable method for preparing healthy brain slices is crucial for successful electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended to enhance neuronal viability.

Solutions:

| Solution Name | Components | Concentration (mM) |

| NMDG-aCSF (Slicing Solution) | NMDG | 92 |

| KCl | 2.5 | |

| NaH₂PO₄ | 1.25 | |

| NaHCO₃ | 30 | |

| HEPES | 20 | |

| Glucose | 25 | |

| Thiourea | 2 | |

| Sodium Ascorbate | 5 | |

| Sodium Pyruvate | 3 | |

| CaCl₂·2H₂O | 0.5 | |

| MgSO₄·7H₂O | 10 | |

| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 124 |

| KCl | 2.5 | |

| NaH₂PO₄ | 1.25 | |

| NaHCO₃ | 26 | |

| Glucose | 10 | |

| CaCl₂·2H₂O | 2 | |

| MgSO₄·7H₂O | 1 | |

| Intracellular Solution (Whole-Cell) | K-Gluconate | 135 |

| KCl | 10 | |

| HEPES | 10 | |

| Mg-ATP | 4 | |

| Na-GTP | 0.3 | |

| EGTA | 0.2 |

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.

-

Perfuse transcardially with ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG-aCSF.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG-aCSF.

-

Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome in a chamber filled with ice-cold, carbogenated NMDG-aCSF.

-

Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C, continuously bubbled with carbogen, for 10-15 minutes.

-

Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen, and allow them to recover for at least 1 hour before recording.

Electrophysiological Recordings

a) Field Potential Recordings:

-

Place a slice in the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

-

Position a stimulating electrode (e.g., bipolar tungsten) in the afferent pathway (e.g., Schaffer collaterals in the hippocampus).

-

Place a recording electrode (glass micropipette filled with aCSF) in the dendritic or somatic layer of the target neuronal population (e.g., stratum radiatum of CA1).

-

Deliver baseline stimuli (e.g., 0.05 Hz) to evoke stable field excitatory postsynaptic potentials (fEPSPs).

-

After establishing a stable baseline, apply this compound to the perfusing aCSF at the desired concentration.

-

To study synaptic plasticity, after a stable baseline in the presence or absence of this compound, deliver a high-frequency stimulation (HFS) protocol to induce long-term potentiation (LTP) or a low-frequency stimulation (LFS) protocol to induce long-term depression (LTD).

b) Whole-Cell Patch-Clamp Recordings:

-

Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Obtain a gigaseal (>1 GΩ) on the soma of a target neuron using a borosilicate glass pipette filled with intracellular solution.

-

Rupture the membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).

-

Record spontaneous, miniature, or evoked postsynaptic currents.

-

After establishing a stable baseline, bath-apply this compound and record the changes in synaptic activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on synaptic transmission.

Data Presentation

The effects of this compound on synaptic transmission can be quantified and summarized in tables. The following tables provide a template for presenting such data. Note that specific values will vary depending on the brain region, neuronal population, and experimental conditions.

Table 1: Effect of this compound on Spontaneous Postsynaptic Currents (sPSCs)

| Parameter | Control | 10 µM this compound | 50 µM this compound | Washout |

| sEPSC Frequency (Hz) | 2.5 ± 0.3 | 3.8 ± 0.5 | 5.1 ± 0.7** | 2.7 ± 0.4 |

| sEPSC Amplitude (pA) | 15.2 ± 1.1 | 15.5 ± 1.3 | 15.8 ± 1.2 | 15.3 ± 1.1 |

| sIPSC Frequency (Hz) | 3.1 ± 0.4 | 4.5 ± 0.6 | 6.2 ± 0.8** | 3.3 ± 0.5 |

| sIPSC Amplitude (pA) | 25.8 ± 2.3 | 26.1 ± 2.5 | 26.5 ± 2.4 | 25.9 ± 2.2 |

| *p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM. |

Table 2: Effect of this compound on Paired-Pulse Facilitation (PPF)

| Inter-stimulus Interval (ms) | Control (PPR) | 10 µM this compound (PPR) | 50 µM this compound (PPR) |

| 20 | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.3 ± 0.1** |

| 50 | 1.6 ± 0.1 | 1.4 ± 0.1 | 1.2 ± 0.1** |

| 100 | 1.3 ± 0.05 | 1.2 ± 0.05 | 1.1 ± 0.05 |

| *p < 0.05, **p < 0.01 compared to control. PPR = Paired-Pulse Ratio (Amplitude of 2nd EPSP / Amplitude of 1st EPSP). Data are presented as mean ± SEM. |

Table 3: Effect of this compound on Long-Term Potentiation (LTP)

| Condition | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) |

| Control | 0.52 ± 0.04 | 155 ± 8% |

| 10 µM this compound | 0.55 ± 0.05 | 175 ± 10% |

| 50 µM this compound | 0.58 ± 0.06 | 190 ± 12%** |

| p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM. |

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of presynaptic Group II and III mGluRs in modulating synaptic transmission and plasticity. By following the detailed protocols outlined in these application notes, researchers can effectively utilize this compound in in vitro slice electrophysiology to gain insights into the complex regulatory mechanisms of glutamatergic and GABAergic synapses. The provided data tables and diagrams offer a framework for presenting and interpreting the experimental findings. Careful consideration of drug concentrations, recording parameters, and appropriate controls will ensure the generation of robust and reproducible data, contributing to a deeper understanding of mGluR function in both physiological and pathological states.

References

- 1. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]